![molecular formula C11H18AsNO2 B14123936 Diethyl [2-(methylamino)phenyl]arsonite CAS No. 89005-43-6](/img/structure/B14123936.png)
Diethyl [2-(methylamino)phenyl]arsonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(methylamino)phenyl]arsonite typically involves the reaction of diethyl arsonous acid with 2-(methylamino)phenyl derivatives. One common method includes the use of diethyl arsonous chloride and 2-(methylamino)phenyl magnesium bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(methylamino)phenyl]arsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl [2-(methylamino)phenyl]arsinic acid.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivative.
Substitution: The arsonite group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Diethyl [2-(methylamino)phenyl]arsinic acid.
Reduction: Diethyl [2-(methylamino)phenyl]arsine.
Substitution: Various substituted arsonite derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [2-(methylamino)phenyl]arsonite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [2-(methylamino)phenyl]arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2-(amino)phenyl]arsonite
- Diethyl [2-(dimethylamino)phenyl]arsonite
- Diethyl [2-(ethylamino)phenyl]arsonite
Uniqueness
Diethyl [2-(methylamino)phenyl]arsonite is unique due to the presence of the methylamino group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Propiedades
Número CAS |
89005-43-6 |
|---|---|
Fórmula molecular |
C11H18AsNO2 |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-diethoxyarsanyl-N-methylaniline |
InChI |
InChI=1S/C11H18AsNO2/c1-4-14-12(15-5-2)10-8-6-7-9-11(10)13-3/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
SWKCNMLCWAUCTI-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](C1=CC=CC=C1NC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)
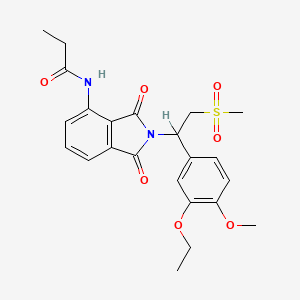

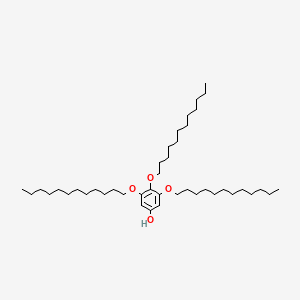
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)

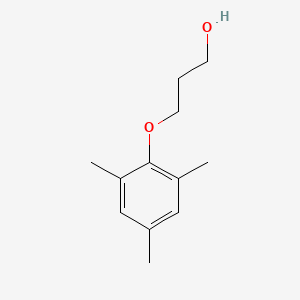
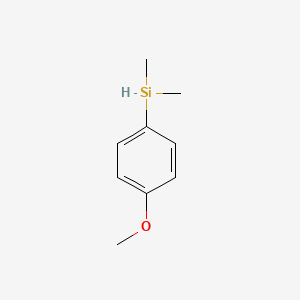


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
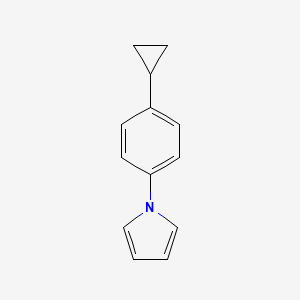
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
